molecular formula C16H10N2O2 B6309489 9-Amino-5-benzophenoxazone CAS No. 13456-56-9

9-Amino-5-benzophenoxazone

Cat. No.: B6309489
CAS No.: 13456-56-9
M. Wt: 262.26 g/mol
InChI Key: FKBOMBCUBIEMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-5-benzophenoxazone typically involves the reaction of 2-aminophenol with aromatic aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminophenol with benzaldehyde in the presence of an acid catalyst to form the phenoxazine ring . Another method involves the use of copper acetate and molecular sieves to facilitate the reaction between 2-aminophenol and substituted potassium phenyltriolborates .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-Amino-5-benzophenoxazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and phenoxazine moieties, which provide multiple reactive sites .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce hydroxy derivatives .

Mechanism of Action

The mechanism of action of 9-Amino-5-benzophenoxazone involves its interaction with cellular components. For instance, it can bind to DNA and interfere with cell division, leading to cell cycle arrest at the S-phase . This property makes it a potential candidate for anticancer therapy. Additionally, its fluorescent properties allow it to be used as a probe for imaging cellular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of amino and phenoxazine moieties, which confer both fluorescent and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

9-aminobenzo[a]phenoxazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-9-5-6-12-14(7-9)20-15-8-13(19)10-3-1-2-4-11(10)16(15)18-12/h1-8H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBOMBCUBIEMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.